![molecular formula C15H14ClNO2 B6381862 2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261956-60-8](/img/structure/B6381862.png)
2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (hereafter referred to as 2-CPP) is a synthetic compound with a wide range of applications. It is a white crystalline solid that is soluble in water and ethanol, and is commonly used in organic synthesis. 2-CPP is used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
2-CPP has a wide range of applications in scientific research. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and has been shown to be effective in the treatment of inflammation and other diseases. It is also used as an inhibitor of the enzyme glutathione S-transferase (GST). In addition, 2-CPP has been used in the study of protein-protein interactions, as well as in the study of enzyme kinetics.
Wirkmechanismus
2-CPP works by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-CPP reduces the production of prostaglandins, which in turn reduces inflammation. 2-CPP also inhibits the enzyme glutathione S-transferase (GST), which is involved in the metabolism of toxins. By inhibiting GST, 2-CPP can reduce the toxicity of certain compounds.
Biochemical and Physiological Effects
2-CPP has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, and to inhibit the enzymes cyclooxygenase-2 (COX-2) and glutathione S-transferase (GST). In addition, 2-CPP has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. It has also been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of blood pressure. Finally, 2-CPP has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-CPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also easy to synthesize and purify, and can be stored for long periods of time without degradation. However, 2-CPP can be toxic in high concentrations, and should be handled with care. In addition, it is important to ensure that the purity of 2-CPP is high before use in experiments, as impurities can affect the results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-CPP. For example, further research into the mechanism of action of 2-CPP could lead to the development of more effective and specific inhibitors of COX-2 and GST. In addition, research into the effects of 2-CPP on other enzymes and biochemical pathways could lead to new therapeutic applications. Finally, research into the effects of 2-CPP on other physiological processes, such as blood pressure regulation, could lead to new therapeutic strategies.
Synthesemethoden
2-CPP is synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with dimethylaminocarbonyl chloride in the presence of triethylamine. This reaction forms 2-chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol. The second step involves the purification of the product by recrystallization from ethanol. The final product is 2-CPP, which is a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16)14(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLQBLRYPAATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686108 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-60-8 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

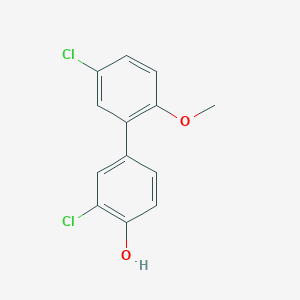


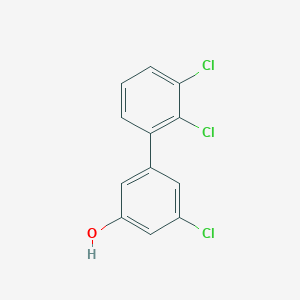


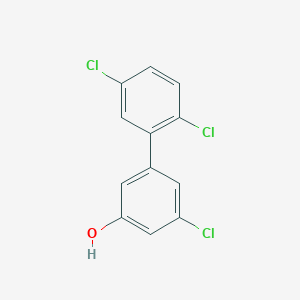
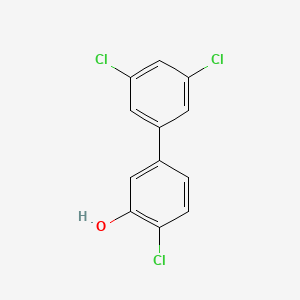
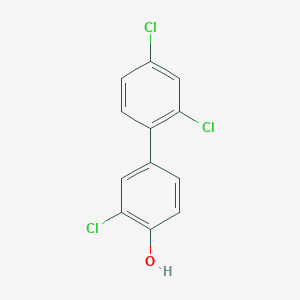
![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)